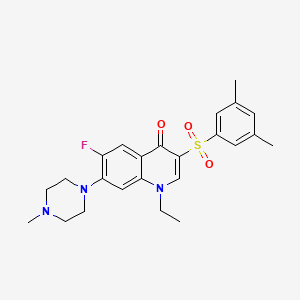

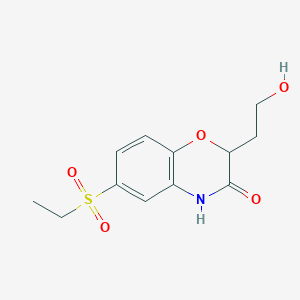

![molecular formula C21H21NO5 B2896364 (2S,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypyrrolidine-2-carboxylic acid CAS No. 244132-31-8](/img/structure/B2896364.png)

(2S,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypyrrolidine-2-carboxylic acid

説明

“(2S,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypyrrolidine-2-carboxylic acid” is a chemical compound. It has a molecular weight of 353.41 . The compound is solid in form .

Molecular Structure Analysis

The SMILES string of the compound isO=C(NC(CC)(CC)C(O)=O)OCC(C1=C2C=CC=C1)C3=C2C=CC=C3 . This provides a text representation of the compound’s structure. Physical And Chemical Properties Analysis

The compound is solid in form . Its empirical formula is C21H23NO4 .科学的研究の応用

Enzyme-Activated Surfactants for Carbon Nanotubes

N-Fluorenyl-9-methoxycarbonyl-protected amino acids, which include compounds related to the specified chemical structure, are utilized as surfactants for carbon nanotubes (CNTs). These surfactants are further converted into enzymatically activated CNT surfactants, facilitating homogeneous aqueous nanotube dispersions under constant and physiological conditions. This innovation supports advancements in nanotechnology and materials science, offering a novel approach to managing nanotube dispersions in various applications (Cousins et al., 2009).

Synthons for Medicinal Chemistry

The related 4-fluoropyrrolidine derivatives serve as valuable synthons in medicinal chemistry, particularly for the synthesis of dipeptidyl peptidase IV inhibitors. These N-protected (2S,4S)-4-fluoropyrrolidine-2-carbonyl fluorides, synthesized via a method involving double fluorination, provide a streamlined route for creating diverse medicinal compounds. The process showcases the compound's significance in synthesizing intermediates like carboxamides and carbonitriles, underscoring its utility in drug development (Singh & Umemoto, 2011).

Solid-Phase Synthesis of Oligomers

N-Fluoren-9-ylmethoxycarbonyl-protected sugar amino acids, derived from analogues of neuraminic acid, facilitate the solid-phase synthesis of oligomers. These monomers are incorporated into oligomers ranging from one to eight units in length, demonstrating the compound's role in synthesizing complex biological molecules. This application is critical for biochemical research and the development of bioactive compounds (Gregar & Gervay-Hague, 2004).

Peptide Synthesis

The compound's derivatives, specifically N,O-Bis-Fmoc (fluoren-9-ylmethoxycarbonyl) derivatives of Nα-(2-hydroxy-4-methoxybenzyl)amino acids, are instrumental in peptide synthesis. They serve as intermediates for preparing peptides with reversibly protected peptide bonds, aiding in the synthesis of 'difficult sequences' and reducing interchain association during solid-phase peptide synthesis. This highlights its critical role in the field of peptide chemistry and drug design (Johnson et al., 1993).

作用機序

Target of Action

Fmoc-Hyp(Me)-OH, also known as Fmoc-trans-4-methoxy-L-proline or (2S,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypyrrolidine-2-carboxylic acid, is primarily used in the field of peptide synthesis . Its primary targets are the amino acid residues that make up the peptide chain .

Mode of Action

The compound operates through a process known as Fmoc solid-phase peptide synthesis (SPPS) . In this process, the C-terminal amino acid residue of the target peptide is attached to an insoluble support via its carboxyl group . The α-amino group is initially masked with a temporary protecting group, which is then removed . An excess of the second amino acid is introduced, with the carboxy group of this amino acid being activated for amide bond formation . After coupling, excess reagents are removed by washing and the protecting group is removed from the N-terminus of the dipeptide, prior to the addition of the third amino acid residue .

Biochemical Pathways

The biochemical pathway primarily affected by Fmoc-Hyp(Me)-OH is the peptide synthesis pathway . The compound aids in the construction of a peptide chain on an insoluble solid support, which has several benefits: it allows for the separation of intermediate peptides from soluble reagents and solvents, many of the operations are amenable to automation, excess reagents can be employed to help drive reactions to completion, and physical losses can be minimized as the peptide remains attached to the support throughout the synthesis .

Pharmacokinetics

For instance, the stability of the compound under the conditions of peptide synthesis is crucial .

Result of Action

The result of Fmoc-Hyp(Me)-OH’s action is the successful synthesis of a peptide chain . It’s important to note that by-products arising from either incomplete reactions, side reactions, or impure reagents will accumulate on the resin during chain assembly and contaminate the final product .

Action Environment

The action of Fmoc-Hyp(Me)-OH is influenced by various environmental factors. Furthermore, the compound’s stability to repeated treatments used for Fmoc deprotection is crucial for the success of the synthesis .

特性

IUPAC Name |

(2S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO5/c1-26-13-10-19(20(23)24)22(11-13)21(25)27-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18-19H,10-12H2,1H3,(H,23,24)/t13-,19+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZEFBAHAZRPPFE-YJYMSZOUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Hyp(Me)-OH | |

CAS RN |

244132-31-8 | |

| Record name | (2S,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypyrrolidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

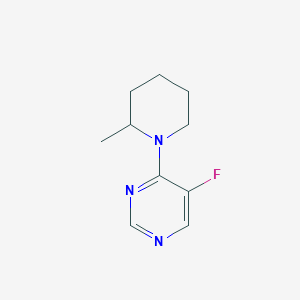

![Methyl-[2-(4-methyl-thiazol-5-yl)-ethyl]-amine](/img/structure/B2896281.png)

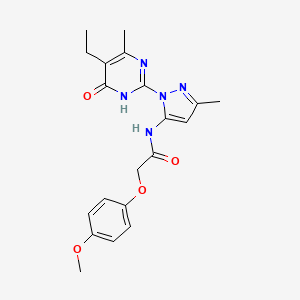

![7-cycloheptyl-6-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2896283.png)

![5-methyl-2-phenyl-7-(4-(pyridin-2-ylmethyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2896284.png)

![N-(2,4-dichlorophenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2896296.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide](/img/structure/B2896297.png)

![N-(4-butylphenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2896300.png)

![Benzo[d]thiazol-6-yl(4-(6-(4-ethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone](/img/structure/B2896301.png)